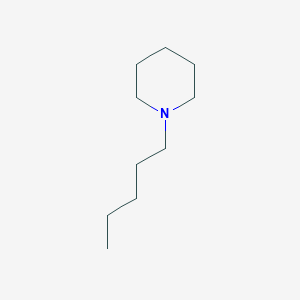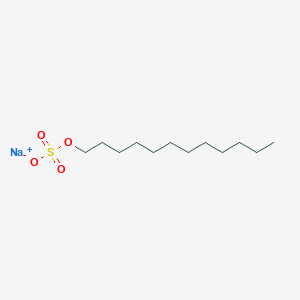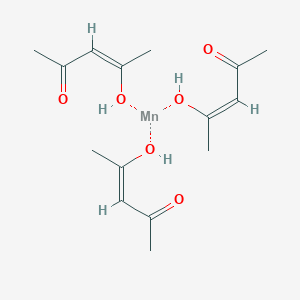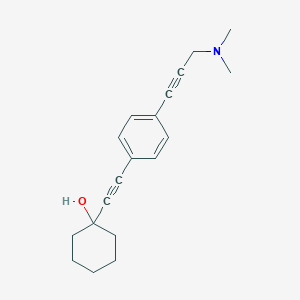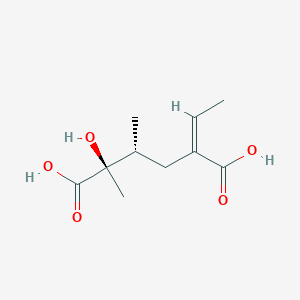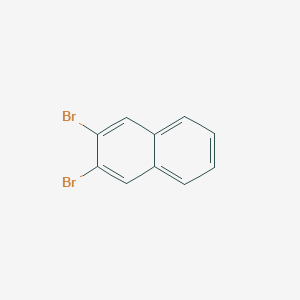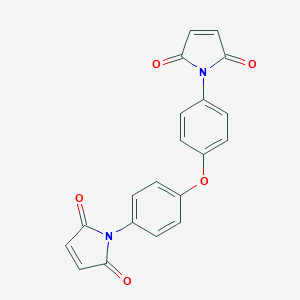
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a heterocyclic compound that contains two pyrrole rings connected by an ether linkage.
作用機序
The mechanism of action of Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether in cancer and bacterial infections is not fully understood. However, studies have shown that Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In bacterial infections, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can disrupt the bacterial cell membrane, leading to cell death.
生化学的および生理学的効果
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. In addition, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been shown to have good stability in various biological environments, such as blood and serum. These properties make Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether a promising candidate for biomedical applications.
実験室実験の利点と制限
One advantage of using Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether in lab experiments is its ease of synthesis. Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can be synthesized using various methods, as mentioned earlier. Another advantage is its low toxicity and good biocompatibility, making it suitable for use in biological experiments. However, one limitation is the lack of understanding of its mechanism of action in cancer and bacterial infections, which hinders its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether. One direction is to further investigate its mechanism of action in cancer and bacterial infections. Another direction is to explore its potential as a diagnostic tool for the detection of cancer and bacterial infections. Additionally, the development of novel synthesis methods for Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether and its derivatives could lead to the discovery of new applications in various fields.
合成法
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can be synthesized using various methods, such as Suzuki-Miyaura coupling, Ullmann coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Ullmann coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)phenol in the presence of copper powder. The Sonogashira coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)iodobenzene in the presence of a palladium catalyst and copper iodide.
科学的研究の応用
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been extensively studied for its potential applications in various fields, such as organic electronics, optoelectronics, and biomedicine. In organic electronics, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been used as a fluorescent probe for the detection of metal ions. In biomedicine, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been studied for its potential as a therapeutic agent for the treatment of cancer and bacterial infections.
特性
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJRVZIYCCJCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51122-18-0 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(oxydi-4,1-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


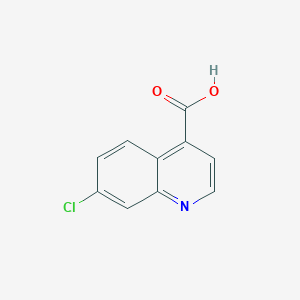

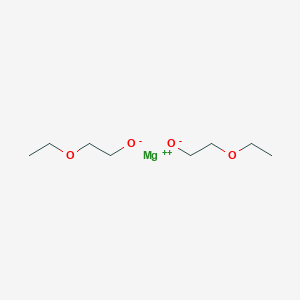
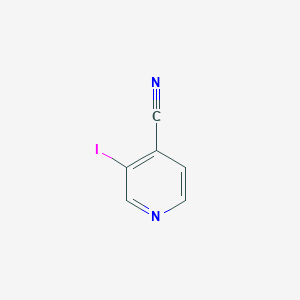
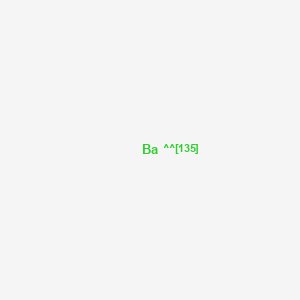
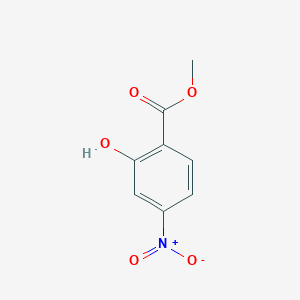
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
